REACTION_CXSMILES
|
[N+](O[Bi])([O-])=O.[N+](O[Bi])([O-])=O.[N+](O[Bi])([O-])=O.[N+](O[Bi])([O-])=O.O.O.O.O.O.O.O.O.O[Bi:30]=O.[C:32]([OH:37])(=[O:36])[CH:33]([CH3:35])[OH:34].[N+]([O-])([O-])=O>OCC(CO)O>[C:32]([O-:37])(=[O:36])[CH:33]([CH3:35])[OH:34].[Bi+3:30].[C:32]([O-:37])(=[O:36])[CH:33]([CH3:35])[OH:34].[C:32]([O-:37])(=[O:36])[CH:33]([CH3:35])[OH:34] |f:0.1.2.3.4.5.6.7.8.9.10.11.12,16.17.18.19,^3:2,7,12,17|
|
Name
|
bismuth sub nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].O.O.O.O.O.O.O.O.O[Bi]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
During heating
|
Name
|
bismuth lactate
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)[O-].[Bi+3].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |